![molecular formula C11H14N2O3 B14450708 [Nitroso(3-phenylpropyl)amino]acetic acid CAS No. 75822-14-9](/img/structure/B14450708.png)
[Nitroso(3-phenylpropyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Nitroso(3-phenylpropyl)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with nitrous acid, followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Nitroso(3-phenylpropyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[Nitroso(3-phenylpropyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroso compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Nitroso(3-phenylpropyl)amino]acetic acid involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **Nitroso(2-phenylethyl)amino]acetic acid
- **Nitroso(4-phenylbutyl)amino]acetic acid
Uniqueness
[Nitroso(3-phenylpropyl)amino]acetic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The length of the carbon chain and the position of the nitroso group contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
75822-14-9 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[nitroso(3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-13(12-16)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
Clave InChI |
CWMYNGNXCPJXES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)

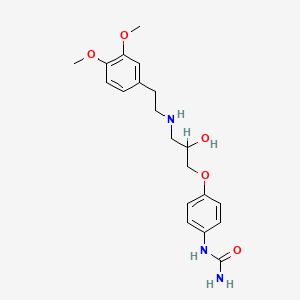
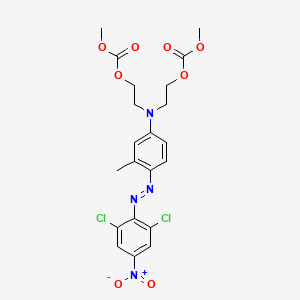
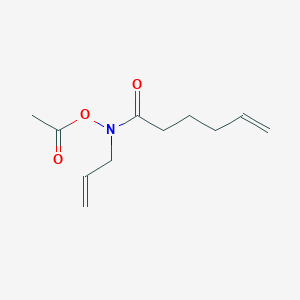

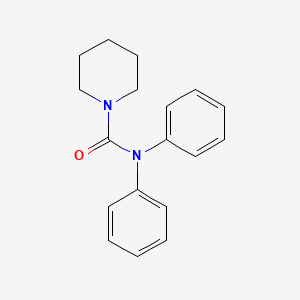
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
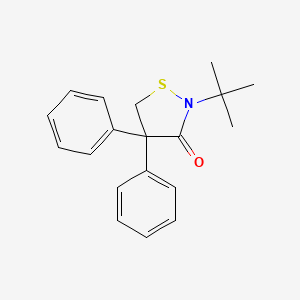


![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
